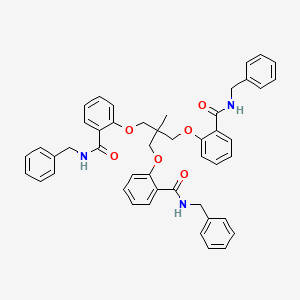
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is a chemical compound with a unique structure that includes an amino group, a methyl group, and a phenyl group attached to a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone typically involves the reaction of 3-amino-5-methyl-1-phenyl-2-pyrrolidinone with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to optimize yield and purity. The use of continuous flow reactors may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparaison Avec Des Composés Similaires
(cis)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone: The cis isomer of the compound, which has different spatial arrangement of the substituents.
3-Amino-5-methyl-1-phenyl-2-pyrrolidinone: The non-stereoisomeric form of the compound.
Uniqueness: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in different biological activities and chemical properties compared to its cis isomer and other similar compounds.
Propriétés
Numéro CAS |
4915-39-3 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(3R,5R)-3-amino-5-methyl-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-8-7-10(12)11(14)13(8)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3/t8-,10-/m1/s1 |
Clé InChI |
XGXDBLPZUSKNSA-PSASIEDQSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C(=O)N1C2=CC=CC=C2)N |
SMILES canonique |
CC1CC(C(=O)N1C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)


![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)



